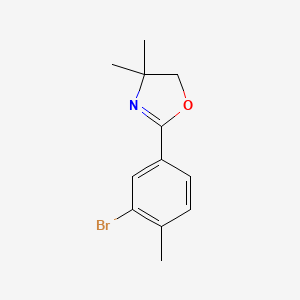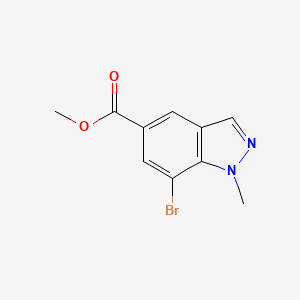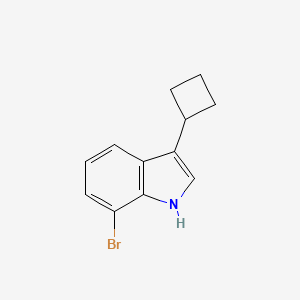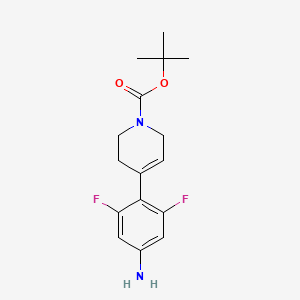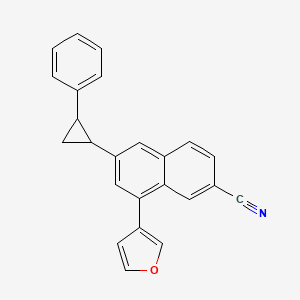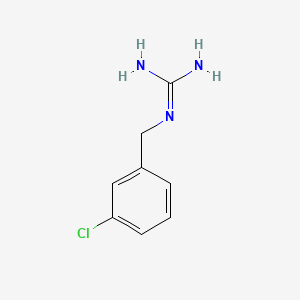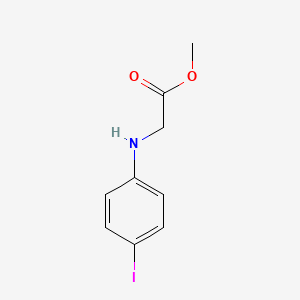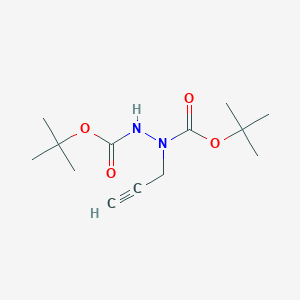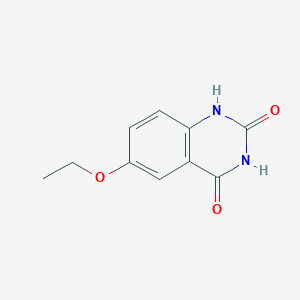
6-Methoxy-2,7-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methoxy-2,7-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole: is an organic compound that belongs to the class of indazole derivatives. This compound is characterized by the presence of a boronate ester group, which is known for its utility in various organic synthesis reactions. The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-2,7-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole typically involves the borylation of an indazole precursor. The reaction is often carried out using a palladium catalyst in the presence of a base. The general reaction conditions include:
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Catalyst: Palladium acetate (Pd(OAc)₂)
Base: Potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃)
Temperature: 80-100°C
Time: 12-24 hours
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the borylation process.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The boronate ester group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: H₂O₂, KMnO₄, in solvents like water or acetone, at room temperature to 50°C.
Reduction: NaBH₄, LiAlH₄, in solvents like ethanol or ether, at room temperature to 50°C.
Substitution: Palladium catalysts, bases like K₂CO₃, in solvents like THF or DMF, at 80-100°C.
Major Products:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced indazole derivatives.
Substitution: Formation of biaryl compounds through Suzuki-Miyaura coupling.
科学研究应用
Chemistry: The compound is widely used as an intermediate in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling reactions. It is also used in the synthesis of complex heterocyclic compounds.
Biology: In biological research, the compound is used as a building block for the synthesis of bioactive molecules, including potential pharmaceuticals.
Medicine: The compound’s derivatives have shown potential in medicinal chemistry for the development of drugs targeting various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, the compound is used in the production of advanced materials, including organic semiconductors and polymers.
作用机制
The mechanism of action of 6-Methoxy-2,7-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole involves its ability to participate in various chemical reactions due to the presence of the boronate ester group. This group can undergo nucleophilic attack, leading to the formation of new carbon-carbon bonds. The compound’s molecular targets and pathways depend on the specific reactions it undergoes, such as cross-coupling reactions in organic synthesis.
相似化合物的比较
- 2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Comparison:
- 2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar in structure but lacks the indazole core, making it less versatile in heterocyclic synthesis.
- 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole: Contains two boronate ester groups, making it useful in the synthesis of more complex polymers and materials.
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: Contains a phenol group, which provides different reactivity compared to the indazole derivative.
属性
分子式 |
C16H23BN2O3 |
|---|---|
分子量 |
302.2 g/mol |
IUPAC 名称 |
6-methoxy-2,7-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole |
InChI |
InChI=1S/C16H23BN2O3/c1-10-13-11(9-19(6)18-13)8-12(14(10)20-7)17-21-15(2,3)16(4,5)22-17/h8-9H,1-7H3 |
InChI 键 |
TWYDHJWVJRQWHS-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=CN(N=C3C(=C2OC)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,7-Dimethyl[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B13928195.png)
![[4-(2-Methyl-[1,3]dioxolan-2-yl)-thiazol-2-yl]-methylamine](/img/structure/B13928202.png)
![Tert-butyl (6-(cyanomethyl)spiro[3.3]heptan-2-YL)carbamate](/img/structure/B13928204.png)

